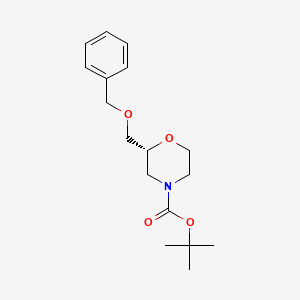

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C17H25NO4 . It has a molecular weight of 307.39 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions include stirring under an atmosphere of hydrogen in the presence of 10% Pd/C for 16 hours . The catalyst is removed by vacuum filtration and the filtrate is concentrated at reduced pressure to give the title compound .

Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, a tert-butyl group, and a benzyloxy group . The morpholine ring provides a chiral center, which is important for the compound’s stereochemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling, cyclization, and reduction . The coupling reaction forms the morpholine ring, the cyclization reaction introduces the tert-butyl group, and the reduction reaction introduces the benzyloxy group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point and a molecular weight of 307.39 . The compound appears as a colourless viscous oil, which crystallises on standing .

科学的研究の応用

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used to retard oxidative reactions and extend the shelf life of products. These SPAs have been detected in various environmental matrices and in humans, with exposure pathways including food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future studies are recommended to investigate the environmental behavior of novel high molecular weight SPAs and develop SPAs with low toxicity and migration ability (Liu & Mabury, 2020).

Bisphenol A Alternatives

The search for alternatives to bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties led to the development of substances like bisphenol S (BPS) and bisphenol AF (BPAF). These alternatives have been evaluated for carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential. The review highlights the need for a full evaluation of all data, including in vitro data, to guide targeted testing prioritization of these alternatives (den Braver-Sewradj et al., 2020).

Antioxidant Activity Determination Methods

The study of antioxidants in various fields is significant, and the paper provides a critical presentation of the most important tests used to determine antioxidant activity. It covers the detection mechanism, applicability, advantages, and disadvantages of these methods, including assays based on the transfer of a hydrogen atom and those based on the transfer of one electron. Such assays have been successfully applied in antioxidant analysis or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol

2,4-Di-tert-butylphenol (2,4-DTBP) is a toxic secondary metabolite produced by various organisms, including bacteria, fungi, plants, and animals. This review comprehensively covers the natural sources and bioactivities of 2,4-DTBP and its analogs, highlighting their potential toxicity and the possible autotoxic regulatory function within producing organisms (Zhao et al., 2020).

特性

IUPAC Name |

tert-butyl (2R)-2-(phenylmethoxymethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCCNNRVKAUBS-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)

![diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2706534.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)